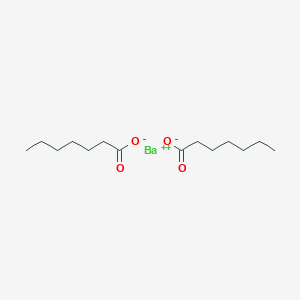

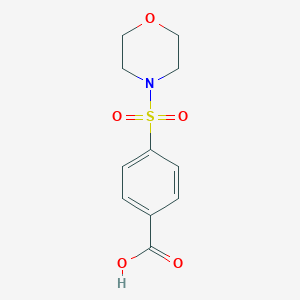

4-(Morpholine-4-sulfonyl)-benzoic acid

Descripción general

Descripción

4-(Morpholine-4-sulfonyl)-benzoic acid (4-MBS) is an important compound used in the synthesis of various organic compounds. It is also used in a variety of scientific research applications, including biochemical and physiological studies. This article will discuss the synthesis method of 4-MBS, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Aplicaciones Científicas De Investigación

Analytical and Environmental Applications

Analytical Methods for Antioxidant Activity : The study of antioxidants is crucial in various scientific domains, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical (bio)sensors are pivotal in determining the antioxidant capacity of compounds. These methods rely on spectrophotometry and are applicable in analyzing complex samples, potentially including derivatives of 4-(Morpholine-4-sulfonyl)-benzoic acid in environmental samples or products (I. Munteanu & C. Apetrei, 2021).

Degradation of Environmental Pollutants : Advanced Oxidation Processes (AOPs) are used to treat recalcitrant compounds in the environment, such as pharmaceuticals. The study of degradation pathways, by-products, and biotoxicity of compounds like acetaminophen can provide insights into the environmental impact and treatment efficacy of similar compounds, including this compound (Mohammad Qutob et al., 2022).

Potential Pharmacological Applications

Morpholine Derivatives : Morpholine, a structural component of this compound, is present in various pharmacologically active compounds. Morpholine derivatives have been explored for their broad spectrum of pharmacological activities, indicating that this compound could potentially be utilized in designing novel therapeutic agents (M. Asif & M. Imran, 2019).

Immunotoxicity and Environmental Chemicals : Studies on the immunotoxicity of perfluoroalkyl acids highlight the importance of understanding the biological effects of environmental chemicals, including their interaction with receptors like PPARα. This research area might be relevant for assessing the biological interactions and potential toxicological impacts of this compound and its derivatives (J. DeWitt et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-(Morpholine-4-sulfonyl)-benzoic acid is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .

Mode of Action

The compound interacts with sGC in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, and this activation is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation of sGC by this compound is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC leads to an increase in the levels of cGMP . This, in turn, affects various downstream pathways, including the relaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also leads to the phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to various molecular and cellular effects. These include vasorelaxation of isolated arteries and an increase in cGMP levels in cultured rat aortic smooth muscle cells . In vivo, the compound has been shown to decrease arterial blood pressure in anesthetized pigs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heme-iron oxidants potentiates the activation of sGC by this compound . .

Propiedades

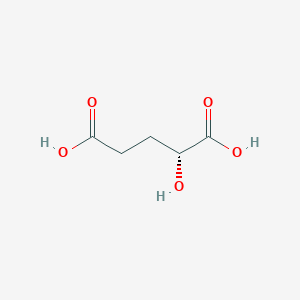

IUPAC Name |

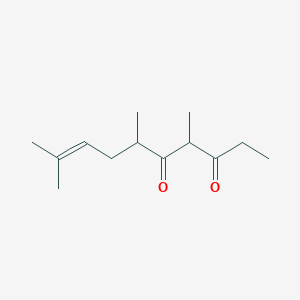

4-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXVSENNUSQCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339884 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10252-82-1 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)